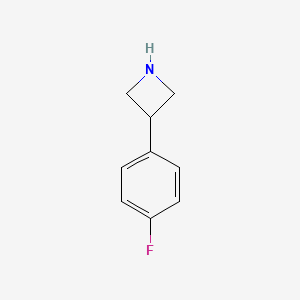

3-(4-Fluorophenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOBDSPEJCPSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716928 | |

| Record name | 3-(4-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203796-58-0 | |

| Record name | 3-(4-Fluorophenyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203796-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Azetidines in Modern Drug Discovery

An In-Depth Technical Guide to 3-(4-Fluorophenyl)azetidine: Properties, Structure, and Applications

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing ring, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, provides a unique balance between stability for handling and controlled reactivity for synthetic manipulation.[1] This strained ring system also imparts a rigid, three-dimensional conformation that can enhance binding affinity to biological targets and improve physicochemical properties such as solubility.

When combined with a 4-fluorophenyl substituent, the resulting molecule, this compound, becomes a highly sought-after building block for drug development professionals. The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding interactions by blocking sites of metabolism and forming favorable protein-ligand contacts. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, and critical role as a privileged scaffold in the design of next-generation therapeutics.

Physicochemical and Structural Characteristics

The fundamental properties of this compound define its behavior in both chemical reactions and biological systems. While often supplied and handled as a hydrochloride salt to improve stability and solubility, the properties of the free base are foundational to its chemistry.

| Property | Data | Source(s) |

| Molecular Formula | C₉H₁₀FN | [3] |

| Molecular Weight | 151.18 g/mol (Free Base) | [3] |

| Monoisotopic Mass | 151.07973 Da | [3] |

| Appearance | Typically a solid (as HCl salt) | |

| XlogP (Predicted) | 1.4 | [3] |

| CAS Number | 503-29-7 (Parent Azetidine) | [4] |

Note: Specific experimental data such as melting and boiling points for the free base are not widely published; properties are often reported for the more stable hydrochloride salt.

Structural Elucidation

The structure of this compound is characterized by two key components: the strained azetidine ring and the planar 4-fluorophenyl group.

Caption: 2D Structure of this compound.

The azetidine ring is non-planar, adopting a puckered conformation to slightly alleviate torsional strain. This puckering, combined with the nitrogen atom's lone pair, results in a molecule with a significant dipole moment. The secondary amine within the ring is basic (pKa of the conjugate acid of azetidine is 11.29) and serves as a primary site for synthetic modification.[4] The C-F bond on the phenyl ring is strong and relatively inert, primarily exerting its influence through electronic effects and by blocking a potential site of oxidative metabolism.

Spectroscopic Signature for Compound Verification

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic signals can be predicted based on established principles.[5][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct regions. The aromatic protons on the fluorophenyl ring would appear as two multiplets or doublets of doublets in the ~7.0-7.4 ppm range due to coupling with each other and the fluorine atom. The protons on the azetidine ring would appear further upfield, typically in the 3.5-4.5 ppm range, with complex splitting patterns due to geminal and vicinal coupling. The N-H proton would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal nine distinct signals. The four aromatic carbons attached to hydrogen would resonate in the ~115-130 ppm region, with their chemical shifts influenced by the fluorine substituent (the carbon directly bonded to fluorine would show a large C-F coupling constant). The two carbons of the phenyl ring attached to other carbons would also be in the aromatic region. The three aliphatic carbons of the azetidine ring would be found upfield, typically in the 40-60 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A notable feature would be the N-H stretch, appearing as a moderate peak in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. A strong C-F stretch would be visible in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. High-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact monoisotopic mass of 151.07973 Da.[3] Predicted mass-to-charge ratios for common adducts like [M+H]⁺ are also used for confirmation.[3][7]

Synthesis and Reactivity: A Practical Overview

The construction of the 3-aryl azetidine scaffold is a topic of significant interest in synthetic chemistry.[8][9][10] Numerous methods have been developed, often involving the intramolecular cyclization of a γ-amino alcohol or halide.[10][11]

Illustrative Synthetic Workflow

A common and effective strategy for synthesizing 3-substituted azetidines is through the cyclization of a 1,3-disubstituted propane derivative. This often involves activating the hydroxyl groups of a 1,3-diol, followed by reaction with an amine.

Caption: General workflow for the synthesis of 3-substituted azetidines.

Representative Synthetic Protocol

The Hiyama cross-coupling reaction provides a modern and efficient route to 3-aryl azetidines.[8] This protocol outlines the conceptual steps for such a synthesis.

Objective: To synthesize N-Boc-3-(4-fluorophenyl)azetidine.

Materials:

-

N-Boc-3-iodoazetidine

-

(4-Fluorophenyl)trimethoxysilane

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Silver fluoride (AgF) or other fluoride source

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add N-Boc-3-iodoazetidine, (4-fluorophenyl)trimethoxysilane, and the palladium catalyst.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Initiation: Add the fluoride source to the stirring mixture.

-

Reaction: Heat the reaction mixture to the required temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-3-(4-fluorophenyl)azetidine.

-

Deprotection: The Boc-protecting group can be subsequently removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the final product.[12]

Causality Note: The choice of a palladium catalyst is critical for facilitating the transmetalation and reductive elimination steps of the cross-coupling cycle. The fluoride source is essential for activating the silane reagent, making the aryl group available for transfer to the palladium center. The Boc protecting group is used to prevent side reactions at the azetidine nitrogen and is easily removed in the final step.

Core Reactivity

The reactivity of this compound is dominated by two features:

-

The Nucleophilic Nitrogen: The lone pair on the nitrogen atom makes it a potent nucleophile and a base. It readily undergoes N-alkylation, N-acylation, and N-arylation, allowing for its facile incorporation into larger molecular frameworks.

-

Ring Strain: The inherent strain of the four-membered ring makes it susceptible to ring-opening reactions under certain conditions (e.g., with strong nucleophiles or under Lewis acidic conditions), although it is significantly more stable than its three-membered aziridine counterpart.[1][2]

The Role of this compound in Medicinal Chemistry

The azetidine ring is considered a "privileged" scaffold in drug discovery.[13] Its rigid structure helps to lock in a specific conformation, which can lead to higher binding affinity and selectivity for a biological target. It is often used as a bioisosteric replacement for less stable or more flexible groups, such as gem-dimethyl or carbonyl groups, to improve properties like aqueous solubility and metabolic stability.[14]

Several FDA-approved drugs incorporate the azetidine motif to enhance their pharmacokinetic profiles.[13] For example, Baricitinib , a Janus kinase (JAK) inhibitor, and Cobimetinib , a MEK inhibitor, both feature an azetidine ring, which contributes to their efficacy and safety profiles.[1][13]

The 4-fluorophenyl group is a classic feature in medicinal chemistry. The C-F bond is metabolically stable, and its introduction can block sites of oxidative metabolism by cytochrome P450 enzymes. Furthermore, the fluorine atom can engage in favorable hydrogen bonding or dipole-dipole interactions with protein targets, enhancing binding affinity.

Caption: Role of the scaffold in therapeutic intervention.

Safety and Handling

As with any laboratory chemical, this compound and its derivatives should be handled with appropriate care. Standard safety protocols should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors.

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[15]

Conclusion

This compound represents a masterful convergence of two strategically important motifs in medicinal chemistry. The azetidine core provides a conformationally constrained, sp³-rich scaffold that can enhance solubility and metabolic stability, while the 4-fluorophenyl group further improves the molecule's drug-like properties. Its versatile reactivity, centered on the secondary amine, allows for its seamless integration into complex drug candidates. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this building block is essential for harnessing its full potential in the creation of innovative and effective therapeutics.

References

-

Parmar, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

-

PubChem. This compound hydrochloride. Available from: [Link]

-

PubChemLite. 3-(4-fluorophenoxy)azetidine hydrochloride. Available from: [Link]

-

DOI. 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6–dihydropyrimidin–4–yl)m. Available from: [Link]

- Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

-

Wikipedia. Azetidine. Available from: [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available from: [Link]

-

Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available from: [Link]

-

Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]

-

PubChem. 3-(4-Chlorophenyl)azetidine. Available from: [Link]

-

Hameed, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

-

Wuitschik, G., et al. (2010). Oxetane in Drug Discovery: Structural and Synthetic Insights. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. Available from: [Link]

-

ResearchGate. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available from: [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]

-

Pharmaffiliates. 3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. Available from: [Link]

-

PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Available from: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - this compound hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 4. Azetidine - Wikipedia [en.wikipedia.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - 3-(4-fluorophenoxy)azetidine hydrochloride (C9H10FNO) [pubchemlite.lcsb.uni.lu]

- 8. Azetidine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 11. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. echemi.com [echemi.com]

A Technical Guide to 3-(4-Fluorophenyl)azetidine: A Privileged Scaffold in Modern Drug Discovery

This guide provides an in-depth analysis of 3-(4-Fluorophenyl)azetidine, a key building block for researchers and professionals in drug development. We will explore its fundamental properties, synthesis, and critical applications, grounding our discussion in the principles of medicinal chemistry and process development.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of medicinal chemistry, saturated heterocycles are indispensable tools. Among them, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry create a unique three-dimensional exit vector for substituents, which is highly advantageous for exploring chemical space and optimizing interactions with biological targets.[2][3]

Unlike its more strained three-membered aziridine counterpart, the azetidine ring offers a superior balance of conformational rigidity and chemical stability, making it a "privileged scaffold".[4][5] This stability allows for easier handling and incorporation into complex molecules while still influencing key pharmacokinetic properties. When substituted with a 4-fluorophenyl group, as in this compound, the resulting molecule combines the benefits of the azetidine core with the well-established advantages of fluorine in drug design, such as enhanced metabolic stability and improved binding affinity.

Core Compound Profile

For clarity, it is essential to distinguish between the free base form of the compound and its more commonly supplied hydrochloride salt, as they have distinct identifiers.

| Property | This compound | This compound hydrochloride |

| CAS Number | 1203796-58-0[6] | 1203681-55-3[7][8] |

| Molecular Formula | C₉H₁₀FN[6][9] | C₉H₁₁ClFN[7][8] |

| Molecular Weight | 151.18 g/mol [9] | 187.64 g/mol [7][8] |

| Synonyms | 3-(p-Fluorophenyl)azetidine | Not Applicable |

| Form | Not specified (likely oil or low-melting solid) | Solid[8] |

| SMILES | C1C(CN1)C2=CC=C(C=C2)F[9] | Cl.Fc1ccc(cc1)C2CNC2[8] |

| InChI Key | BGOBDSPEJCPSDK-UHFFFAOYSA-N[9] | QWBKLXZVUHGPFZ-UHFFFAOYSA-N[8] |

Synthesis and Mechanistic Considerations

The synthesis of azetidines was historically challenging, which limited their exploration.[1] However, recent advancements have made these scaffolds much more accessible.[2]

Causality in Synthetic Strategy: The choice of a synthetic route is often dictated by the need for specific substitution patterns and the scalability of the process. A common and direct approach for 1,3-disubstituted azetidines involves the cyclization of a suitable precursor.

A representative synthetic pathway is the reaction of a primary amine with a 1,3-dipropyl halide or a related derivative with two leaving groups. This leverages the nucleophilicity of the amine to form the heterocyclic ring.

Caption: General workflow for azetidine synthesis via cyclization.

This method is robust, relying on fundamental nucleophilic substitution reactions. The choice of protecting groups for the amine and the specific leaving groups on the propane backbone are critical variables that must be optimized for yield and purity.

Role in Drug Discovery and Development

The incorporation of the this compound moiety into a drug candidate is a strategic decision aimed at optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Azetidine Advantage:

-

Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to more lipophilic carbocyclic analogs like cyclobutane.

-

Metabolic Stability: The rigid, strained ring is less susceptible to metabolic degradation by enzymes such as cytochrome P450s.[3]

-

Vectorial Orientation: The defined three-dimensional structure of the azetidine ring provides a precise vector for positioning substituents (like the 4-fluorophenyl group) to achieve optimal interactions with protein binding pockets.[10]

The Fluorophenyl Contribution:

-

Blocking Metabolism: The fluorine atom, due to the strength of the C-F bond, can block sites of metabolism on the phenyl ring, preventing unwanted oxidation.

-

Modulating Basicity: The electron-withdrawing nature of fluorine can modulate the pKa of the azetidine nitrogen, which can be crucial for tuning binding affinity and pharmacokinetic properties.

Caption: Role of this compound in a drug discovery workflow.

Exemplary Experimental Protocol: Synthesis of N-Boc-3-(4-fluorophenyl)azetidine

This protocol describes a common method for preparing a protected form of the title compound, which is a versatile intermediate for further functionalization. This procedure is based on established chemical principles for azetidine synthesis.[11]

Objective: To synthesize N-Boc-3-(4-fluorophenyl)azetidine from 1,3-dibromo-2-(4-fluorophenyl)propane and tert-butyl carbamate.

Materials:

-

1,3-dibromo-2-(4-fluorophenyl)propane

-

tert-Butyl carbamate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.5 equivalents).

-

Addition of Reagents: Add anhydrous DMF to the flask, followed by tert-butyl carbamate (1.2 equivalents). Stir the suspension for 15 minutes at room temperature.

-

Substrate Addition: Add a solution of 1,3-dibromo-2-(4-fluorophenyl)propane (1.0 equivalent) in a small amount of DMF to the reaction mixture dropwise.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel to yield N-Boc-3-(4-fluorophenyl)azetidine. The Boc-protecting group can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the target compound.

Self-Validation: The success of each step is validated by standard analytical techniques. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure has been obtained.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that imparts desirable physicochemical properties to new chemical entities. Its synthesis is now well-understood, and its application continues to grow as drug discovery programs increasingly focus on molecules with high sp³ character and finely tuned properties. For researchers in the pharmaceutical sciences, a thorough understanding of this scaffold's synthesis and utility is essential for the design of next-generation therapeutics.

References

-

3-[(4-fluorophenyl)methyl]azetidine hydrochloride . ChemBK. [Link]

-

Azetidine . Wikipedia. [Link]

-

Azetidines of pharmacological interest . PubMed. [Link]

-

This compound hydrochloride (C9H10FN) . PubChemLite. [Link]

-

3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone . PubChem. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . Royal Society of Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed. [Link]

- Synthesis of azetidine derivatives.

-

Azetidine synthesis . Organic Chemistry Portal. [Link]

-

A Single-Step Synthesis of Azetidine-3-Amines . ChemRxiv. [Link]

- The synthetic method of 3 fluoro azetidine derivatives.

-

Chemical Properties of Azetidine (CAS 503-29-7) . Cheméo. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. This compound | 1203796-58-0 [amp.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. PubChemLite - this compound hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Azetidine synthesis [organic-chemistry.org]

A Strategic Approach to the Preliminary Biological Screening of 3-(4-Fluorophenyl)azetidine: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a "privileged" scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, metabolic stability, and solubility of drug candidates.[1][2] The incorporation of a fluorine atom, a common strategy in modern drug design, can further modulate pharmacokinetic and pharmacodynamic properties. This guide outlines a comprehensive and logical strategy for the preliminary biological screening of a novel derivative, 3-(4-Fluorophenyl)azetidine, designed for researchers and drug development professionals. Our approach is not a rigid protocol but a dynamic, decision-driven workflow, emphasizing scientific rationale at each step to efficiently uncover the therapeutic potential of this promising molecule.

Synthesis and Characterization: The Foundation of Biological Exploration

Prior to any biological assessment, the synthesis and rigorous characterization of this compound are paramount. While numerous synthetic routes to azetidine derivatives exist, a plausible and efficient method involves the intramolecular cyclization of a suitable precursor. A potential synthetic strategy is outlined below.

Proposed Synthesis of this compound

A multi-step synthesis could commence from commercially available starting materials. A key step would be the formation of the four-membered ring, which can be achieved through methods like intramolecular aminolysis of epoxy amines or palladium-catalyzed C-H amination.

Diagram of a Potential Synthetic Pathway

Caption: A generalized synthetic workflow for this compound.

Upon successful synthesis, comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is crucial to confirm the structure and purity of the compound.

A Tiered Approach to Biological Screening: From General Toxicity to Specific Activity

A logical and cost-effective screening cascade begins with broad assessments of cytotoxicity and progresses to more specific and resource-intensive assays. This tiered approach allows for early identification of compounds with undesirable toxicity profiles, preventing their advancement in the drug discovery pipeline.[3]

Experimental Workflow for Preliminary Biological Screening

Caption: A tiered workflow for the biological screening of novel compounds.

Tier 1: Foundational Assays

Rationale: Before assessing specific biological activities, it is essential to determine the inherent toxicity of this compound to mammalian cells.[4][5] This establishes a concentration range for subsequent assays where the observed effects are not merely a consequence of cell death. A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[6]

Experimental Protocol: MTT Assay

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells, a robust and commonly used cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Incubation: The cells are treated with the compound dilutions and incubated for 48 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells). The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| This compound | HEK293 | MTT | > 100 |

| Doxorubicin (Positive Control) | HEK293 | MTT | 0.5 |

Interpretation: An IC₅₀ value greater than 100 µM would suggest that this compound has low general cytotoxicity, making it a suitable candidate for further screening.

Rationale: Azetidine derivatives, particularly those related to β-lactams, have a well-documented history of antibacterial activity.[7][8] Therefore, a preliminary screen against a panel of clinically relevant bacteria and fungi is a logical next step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9][10]

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Cultures of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) are grown to the mid-logarithmic phase and diluted to a standardized concentration.

-

Compound Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical Antimicrobial Activity

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| This compound | 16 | > 64 | > 64 |

| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |

| Fluconazole (Control) | N/A | N/A | 1 |

Interpretation: A low MIC value against S. aureus would indicate potential antibacterial activity, warranting further investigation against a broader panel of Gram-positive bacteria, including resistant strains.

Tier 2: Targeted Assays

Based on the initial screening results and the known biological activities of azetidine-containing compounds, more focused assays can be pursued.[2][11]

Rationale: Numerous azetidine derivatives have demonstrated potent anticancer activity.[7][12] If the initial cytotoxicity screen suggests a selective effect on cancer cells over normal cells, or if there is a structural analogy to known anticancer agents, further investigation in this area is justified.

Experimental Protocol: Anti-proliferative Assay in Cancer Cell Lines

This protocol is similar to the MTT assay described in section 2.1.1 but would utilize a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A significant difference in IC₅₀ values between cancer and non-cancerous cell lines would indicate a potential therapeutic window.

Rationale: The azetidine scaffold is present in molecules with CNS activity.[2][7] If the compound is predicted to cross the blood-brain barrier, screening for activity against CNS targets, such as neurotransmitter receptors or transporters, would be relevant.

Experimental Protocol: Receptor Binding Assay

This would involve using commercially available kits or established protocols to assess the ability of this compound to displace a radiolabeled ligand from a specific receptor (e.g., dopamine or serotonin receptors) expressed in cell membranes.

Tier 3: Elucidating the Mechanism of Action

Should the Tier 2 screening yield promising results, the subsequent step is to investigate the compound's mechanism of action. For instance, if anticancer activity is observed, further studies could explore its effect on cell cycle progression, apoptosis induction, or inhibition of specific signaling pathways.

Potential Signaling Pathway Modulation by an Azetidine Derivative

Caption: A hypothetical mechanism of action for an anticancer azetidine derivative.

Conclusion: A Roadmap for Discovery

This technical guide provides a structured and scientifically grounded framework for the preliminary biological screening of this compound. By employing a tiered approach that begins with broad assessments and progresses to more specific investigations, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound. The key is to allow the data from each stage to inform the next, creating a dynamic and logical path toward discovery.

References

-

Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Al-Temimi, A. A. H., & Zair, M. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2595-2606. [Link]

-

Shimokawa, J., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248419. [Link]

-

News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

-

Li, A. C., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Biomolecular Screening, 18(10), 1235-1244. [Link]

-

National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6296. [Link]

-

Singh, G. S., & Ombito, J. O. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

- Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.

-

National Center for Biotechnology Information. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. [Link]

-

Van der Verren, S. E., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1599. [Link]

-

Szymański, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1013. [Link]

-

ResearchGate. (n.d.). Preliminary Phytochemical Screening of Some Medicinal Plants. [Link]

-

Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(3), 226. [Link]

- Google Patents. (n.d.). Methods of screening for antimicrobial compounds.

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

ResearchGate. (n.d.). Biologically active azetidines. [Link]

-

CURRENT RESEARCH WEB. (2017). Preliminary Phytochemical Screening of Different Solvent Extracts of Some Medicinal plants. [Link]

-

Li, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2993. [Link]

-

MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). PRELIMINARY PHYTOCHEMICAL SCREENING OF SOME MEDICINAL PLANTS. [Link]

-

ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]

-

National Center for Biotechnology Information. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]

-

International Journal of Chemical Studies. (2020). Qualitative tests for preliminary phytochemical screening: An overview. [Link]

-

MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. international-biopharma.com [international-biopharma.com]

- 4. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 7. jmchemsci.com [jmchemsci.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(4-Fluorophenyl)azetidine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-(4-fluorophenyl)azetidine moiety represents a privileged scaffold in modern medicinal chemistry, leveraging the unique conformational constraints of the four-membered azetidine ring to achieve high target affinity and selectivity.[1][2][3] While derivatives of this scaffold have demonstrated a wide array of pharmacological activities, this guide focuses on the most probable mechanism of action for this specific compound: inhibition of monoamine transporters.[2][4] Drawing from structural analogy to known central nervous system (CNS) agents, we hypothesize that this compound functions as a monoamine reuptake inhibitor.[5][6] This document provides the scientific rationale for this hypothesis, detailed experimental protocols to rigorously test it, and a framework for interpreting the resulting data.

Introduction: The Azetidine Scaffold in Neuropharmacology

The azetidine ring, a nitrogen-containing four-membered heterocycle, is a bioisostere of more common ring systems used in drug design. Its inherent ring strain and non-planar geometry provide a rigid framework that can lock substituents into specific spatial orientations, reducing the entropic penalty of binding to a biological target.[1][3] This structural feature is particularly valuable in the development of CNS agents, where precise pharmacophore presentation is critical for potent and selective interaction with receptors and transporters.

The subject of this guide, this compound, combines this rigid scaffold with a 4-fluorophenyl group, a common substituent in CNS drug candidates known for its ability to modulate metabolic stability and target engagement. Given that many potent inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters feature an aromatic ring linked to a nitrogen-containing moiety, we posit that this compound's primary mechanism of action is the inhibition of one or more of these key monoamine transporters.[5][6][7]

Primary Hypothesized Mechanism: Inhibition of Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft.[7] Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.[5][7] The structural similarity of this compound to known monoamine reuptake inhibitors forms the basis of our primary hypothesis.

Rationale and Downstream Consequences

By blocking the reuptake of monoamines, this compound would prolong their dwell time in the synapse, leading to enhanced activation of postsynaptic receptors. This action is depicted in the signaling pathway diagram below. Elucidating the compound's selectivity profile (i.e., its relative potency for SERT, NET, and DAT) is critical, as this will determine its potential therapeutic profile—from a selective serotonin reuptake inhibitor (SSRI) profile to that of a triple reuptake inhibitor (TRI).[5][6]

Caption: Experimental workflow for the synaptosomal uptake assay.

Data Summary and Interpretation

The binding affinities (Ki) and functional potencies (IC₅₀) should be compiled to build a selectivity profile.

| Target Transporter | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |

| hSERT | [Insert experimental value] | [Insert experimental value] |

| hNET | [Insert experimental value] | [Insert experimental value] |

| hDAT | [Insert experimental value] | [Insert experimental value] |

Interpretation: A potent compound will exhibit Ki and IC₅₀ values in the low nanomolar range. The ratio of these values across the three transporters defines its selectivity. For example, a 100-fold lower Ki for SERT compared to NET and DAT would classify it as a selective serotonin reuptake inhibitor.

Essential Off-Target and Selectivity Profiling

The diverse biological activities reported for azetidine-containing molecules make off-target screening a critical step. [2][8][9][10]A compound hypothesized to be a monoamine transporter inhibitor must be evaluated for activity at other CNS targets to ensure its mechanism is clean.

Recommended Actions:

-

Broad Receptor Screening: Profile the compound against a panel of common off-targets, such as the CEREP Safety Panel. This will identify potential interactions with GPCRs, ion channels, and kinases that could lead to undesirable side effects.

-

Tubulin Polymerization Assay: Given that some fluorinated azetidinones act as microtubule-disrupting agents, a tubulin polymerization assay is a prudent step to rule out potent anticancer-like activity. [10]* hERG Channel Assay: All CNS drug candidates should be tested for inhibition of the hERG potassium channel to assess the risk of cardiac arrhythmia.

Summary and Future Directions

This guide outlines a robust, evidence-based strategy to investigate the mechanism of action of this compound. The primary hypothesis is that it functions as a monoamine reuptake inhibitor. This is predicated on its structural features, which are common among known CNS-active molecules.

The proposed experimental cascade—progressing from target binding to functional inhibition and broad selectivity profiling—provides a self-validating system to confirm this hypothesis. Positive results from these assays would provide a strong rationale for advancing the compound into more complex cellular models, in vivo microdialysis studies to measure synaptic neurotransmitter levels, and eventually, behavioral models relevant to CNS disorders.

References

-

Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Monoamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved January 28, 2026, from [Link]

-

This compound hydrochloride (C9H10FN) - PubChemLite. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences. Retrieved January 28, 2026, from [Link]

-

New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (n.d.). Retrieved January 28, 2026, from [Link]

-

Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). NIH. Retrieved January 28, 2026, from [Link]

-

Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved January 28, 2026, from [Link]

-

Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020, October 14). Retrieved January 28, 2026, from [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022, August 24). Retrieved January 28, 2026, from [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014, July 10). PubMed. Retrieved January 28, 2026, from [Link]

-

Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmchemsci.com [jmchemsci.com]

- 10. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability studies of 3-(4-Fluorophenyl)azetidine

An In-Depth Technical Guide to the Solubility and Stability Studies of 3-(4-Fluorophenyl)azetidine

Authored by: A Senior Application Scientist

Introduction

The azetidine moiety is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical and pharmacological properties to drug candidates.[1][2] As a rigid, four-membered heterocycle, it can serve as a valuable scaffold to explore vector space and optimize ligand-protein interactions.[1] this compound, a representative of this class, combines the strained azetidine ring with a fluorophenyl group, a common substituent used to modulate metabolic stability and receptor affinity.

However, the inherent ring strain of azetidines (approx. 25.4 kcal/mol) presents unique challenges in terms of chemical stability.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound and related compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative principles of pharmaceutical sciences.

Physicochemical Characterization: The Foundation of a Robust Profile

A thorough understanding of the fundamental physicochemical properties of this compound is a prerequisite for meaningful solubility and stability studies. These parameters govern the compound's behavior in various environments and inform the design of subsequent experiments.

Key Physicochemical Parameters

| Property | Predicted/Typical Value | Significance in Drug Development |

| Molecular Formula | C₉H₁₀FN | Defines the elemental composition and molecular weight.[3][4] |

| Molecular Weight | 151.18 g/mol | Influences diffusion, absorption, and overall pharmacokinetics.[5] |

| pKa (Azetidine Nitrogen) | ~8.5 - 9.5 | The basicity of the azetidine nitrogen is critical. It dictates the ionization state at physiological pH, which in turn affects solubility, permeability, and potential for salt formation. |

| LogP | ~1.5 - 2.5 | The octanol-water partition coefficient is a measure of lipophilicity. It is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties. |

| Polar Surface Area (PSA) | ~12 Ų | Influences membrane permeability and interactions with biological targets. |

Note: The pKa and LogP values are estimates based on the parent azetidine structure and the contribution of the fluorophenyl substituent. Experimental determination is crucial for accuracy.

Solubility Studies: Unveiling Bioavailability Potential

Aqueous solubility is a critical factor for oral drug absorption and the development of parenteral formulations. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). This high-throughput assay mimics the conditions of early-stage screening assays and provides an early indication of potential solubility issues.

Experimental Protocol: High-Throughput Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Dispense 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into each well of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM stock solution to the buffer in each well, resulting in a final concentration of 100 µM with 1% DMSO. Mix vigorously.

-

Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to occur.

-

Separation of Precipitate: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[6][7]

Thermodynamic Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. This is a more time-consuming but also more accurate measure, essential for later-stage drug development.

Experimental Protocol: Shake-Flask Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic the pH range of the gastrointestinal tract.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, then filter the suspension through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation: Solubility Profile

| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | PBS (pH 7.4) | 25 | 85 |

| Thermodynamic | SGF (pH 2.0) | 37 | >500 |

| Thermodynamic | FaSSIF (pH 6.5) | 37 | 120 |

| Thermodynamic | FeSSIF (pH 5.0) | 37 | 150 |

SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid. Data is hypothetical.

Experimental Workflow: Solubility Determination

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Stability Studies: Ensuring Compound Integrity

Stability testing is crucial to identify potential degradation pathways and to determine appropriate storage conditions and shelf-life. The strained azetidine ring is a known liability, particularly in acidic conditions where the nitrogen can be protonated, catalyzing ring-opening.[8]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

-

Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to 80°C.

-

Photolytic Degradation: Expose a solution of the compound to light (ICH Q1B guidelines).

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the parent compound and any degradation products.

Long-Term Stability

Long-term stability studies are conducted under controlled storage conditions to evaluate the stability of the compound over an extended period.

Experimental Protocol: Long-Term Stability

-

Sample Preparation: Store solid this compound and solutions in various solvents (e.g., DMSO, saline) under different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time Points: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: Assay the samples for purity and the presence of degradants using a validated stability-indicating HPLC method.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration (h) | Parent Remaining (%) | Major Degradation Products |

| 0.1 M HCl, 60°C | 8 | 65 | Ring-opened product |

| 0.1 M NaOH, 60°C | 24 | 92 | Minor unidentified peak |

| 3% H₂O₂, RT | 24 | 98 | No significant degradation |

| 80°C (Solid) | 72 | >99 | No significant degradation |

| Photolytic | 24 | 95 | Minor unidentified peak |

Data is hypothetical and illustrates expected acid-lability of the azetidine ring.

Experimental Workflow: Stability Assessment

Caption: Workflow for Forced Degradation and Long-Term Stability Studies.

Conclusion and Forward Look

This guide has outlined a systematic and robust approach to characterizing the solubility and stability of this compound. The key takeaway for researchers is the inherent reactivity of the strained azetidine ring, particularly its susceptibility to acid-catalyzed ring-opening.[8][9][10] This potential liability must be carefully managed and monitored throughout the drug discovery and development process.

The experimental protocols provided herein serve as a validated starting point for these investigations. By understanding the "why" behind each step—from the choice of buffers in solubility studies to the stress conditions in forced degradation—scientists can generate high-quality, reliable data to support the advancement of new chemical entities. The insights gained from these studies are not merely data points; they are critical pieces of the puzzle that inform formulation development, predict in vivo behavior, and ultimately contribute to the success of a therapeutic program.

References

-

Wikipedia. Azetidine.[Link]

-

National Center for Biotechnology Information. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.[Link]

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[Link]

-

National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[Link]

-

ResearchGate. Synthesis of the azetidine‐substituted analogues (A‐3 and A‐4) through...[Link]

-

ScienceDirect. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.[Link]

-

PubMed. Selective Fluorogenic Derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in Peptides: A Method Designed for Quantitative Proteomic Analysis.[Link]

-

LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.[Link]

-

IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.[Link]

-

ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.[Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.[Link]

-

National Center for Biotechnology Information. Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation.[Link]

-

eScholarship.org. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.[Link]

-

ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...[Link]

-

PubMed. Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography.[Link]

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7).[Link]

-

Organic Chemistry Portal. Azetidine synthesis.[Link]

-

PubChem. 3-(4-Chlorophenyl)azetidine.[Link]

-

ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines.[Link]

-

PubChemLite. this compound hydrochloride (C9H10FN).[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 5. 1270461-03-4|2-(3-Fluorophenyl)azetidine|BLD Pharm [bldpharm.com]

- 6. employees.csbsju.edu [employees.csbsju.edu]

- 7. Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

comprehensive literature review on 3-(4-Fluorophenyl)azetidine

An In-Depth Technical Guide to 3-(4-Fluorophenyl)azetidine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the saturated heterocyles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged structure."[1][2][3] Its significance stems from a unique balance of properties: the considerable ring strain (approx. 25.4 kcal/mol) endows it with distinct reactivity, yet it possesses greater stability and is easier to handle than its three-membered aziridine counterpart.[4] This constrained, sp³-rich, three-dimensional structure can significantly enhance key drug-like properties, including aqueous solubility, metabolic stability, and conformational rigidity, which can lead to improved binding affinity for biological targets.[1][5]

When the azetidine scaffold is substituted with a 4-fluorophenyl group at the 3-position, the resulting molecule, this compound, becomes a particularly valuable building block for drug discovery professionals.[6][7] The incorporation of a fluorine atom, a bioisostere of hydrogen, is a well-established strategy to block sites of metabolic oxidation, modulate pKa, and enhance binding interactions through favorable electrostatic or hydrogen-bonding interactions.[8] This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights for researchers and scientists in drug development.

Synthesis and Elaboration: Constructing the Core

The construction of the 3-aryl azetidine core can be approached through several synthetic strategies. While classical methods often involve the intramolecular cyclization of γ-functionalized amines, modern cross-coupling techniques have provided more direct and versatile routes.

Key Synthetic Strategy: Palladium-Catalyzed Hiyama Cross-Coupling

A highly effective and modular method for the synthesis of 3-aryl azetidines is the Hiyama cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a protected 3-haloazetidine, such as N-Boc-3-iodoazetidine, with an organosilane, like (4-fluorophenyl)trimethoxysilane. This method offers excellent functional group tolerance and generally proceeds under mild conditions to afford the desired product in good yields.[9]

Experimental Protocol: Hiyama Coupling and Deprotection

This protocol describes a representative, self-validating procedure for the synthesis of this compound hydrochloride.

Part A: Synthesis of N-Boc-3-(4-fluorophenyl)azetidine

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-iodoazetidine (1.0 eq.), Palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand such as SPhos (0.10 eq.).

-

Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes to allow for catalyst pre-formation. Add (4-fluorophenyl)trimethoxysilane (1.5 eq.) followed by a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0 eq.).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting iodoazetidine.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N-Boc-3-(4-fluorophenyl)azetidine as a pure solid or oil.

Part B: Deprotection to this compound Hydrochloride

-

Reaction Setup: Dissolve the purified N-Boc-3-(4-fluorophenyl)azetidine (1.0 eq.) from Part A in a minimal amount of dichloromethane or 1,4-dioxane.

-

Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 2-4 hours. Formation of a precipitate is often observed. Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or pentane, filtered, and dried under vacuum to afford this compound hydrochloride as a solid.

Chemical and Physical Properties

The unique structural features of this compound dictate its chemical behavior and physical properties.

| Property | Data | Source |

| Molecular Formula | C₉H₁₀FN (Free Base) | [10] |

| Molecular Weight | 151.18 g/mol (Free Base) | [10] |

| Appearance | Typically an off-white to white solid (as hydrochloride salt) | [11] |

| InChI Key | QWBKLXZVUHGPFZ-UHFFFAOYSA-N (Hydrochloride) | [11] |

| Reactivity Center | The secondary amine (pKa ~8-9) is nucleophilic and basic. | [6] |

Reactivity Profile

The synthetic utility of this compound lies in the reactivity of its secondary amine. This nitrogen atom serves as a versatile handle for introducing a wide array of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Common transformations include:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

-

N-Acylation: Reaction with acid chlorides, anhydrides, or activated esters to form amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

This facile functionalization is a cornerstone of its application in drug discovery programs.[6]

Spectroscopic Data Summary

Characterization of this compound and its derivatives relies on standard spectroscopic techniques.

| Technique | Expected Data for this compound (Free Base) |

| ¹H NMR | δ ~7.2-7.4 (m, 2H, Ar-H), ~7.0-7.2 (m, 2H, Ar-H), ~3.8-4.0 (m, 1H, CH), ~3.5-3.7 (m, 4H, CH₂), ~2.0 (br s, 1H, NH). Chemical shifts are approximate and solvent-dependent. |

| ¹³C NMR | Aromatic carbons (~162 (d, J=245 Hz, C-F), ~130 (d, J=8 Hz), ~115 (d, J=21 Hz)), Azetidine carbons (~55, ~35). |

| Mass Spec (ESI+) | Predicted [M+H]⁺ = 152.0870 |

Applications in Medicinal Chemistry

The this compound motif is a powerful tool for medicinal chemists to optimize the properties of lead compounds and explore new chemical space.

A Scaffold for Enhanced Pharmacokinetics and Potency

The rigid, non-planar structure of the azetidine ring differentiates it from more common, flexible linkers or flat aromatic rings. Its incorporation can:

-

Improve Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation than larger, more flexible aliphatic amines.[5] The 4-fluoro substituent on the phenyl ring effectively blocks a common site of oxidative metabolism (para-hydroxylation).[8]

-

Increase Aqueous Solubility: As a polar, hydrogen-bond accepting and donating fragment, it can improve the solubility of parent molecules, a critical parameter for oral bioavailability.[5]

-

Provide Novel Exit Vectors: The defined geometry of the azetidine ring presents substituents in specific three-dimensional orientations, allowing for precise probing of binding pockets in target proteins.

Therapeutic Areas and Biological Targets

Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, validating their use across numerous therapeutic areas.[1] While drugs containing the specific this compound fragment are not yet prevalent, the broader class of substituted azetidines has yielded approved drugs and numerous clinical candidates targeting:

-

Oncology: As seen in kinase inhibitors like Cobimetinib.[5]

-

Inflammatory Diseases: Such as the JAK inhibitor Baricitinib.[5]

-

Infectious Diseases: The azetidine scaffold is found in various antibacterial and antiviral agents.[1][12]

-

Central Nervous System (CNS) Disorders: The polarity and size of the azetidine moiety make it suitable for designing ligands for CNS targets.[1][5]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Azetidines - Enamine [enamine.net]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. PubChemLite - this compound hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 11. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. lifechemicals.com [lifechemicals.com]

Spectroscopic Blueprint of 3-(4-Fluorophenyl)azetidine: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 3-(4-Fluorophenyl)azetidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of this molecule is fundamental for its unambiguous identification, purity assessment, and the elucidation of its structural characteristics, which are critical for advancing research and development efforts.

Introduction: The Significance of this compound

Azetidines are four-membered nitrogen-containing heterocycles that serve as versatile building blocks in the synthesis of complex biologically active molecules.[1] The incorporation of an azetidine ring can significantly influence a compound's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity. The presence of a 4-fluorophenyl substituent further modulates these properties through electronic and steric effects, making this compound a valuable scaffold in the design of novel therapeutics. Accurate and comprehensive spectroscopic characterization is the bedrock of chemical synthesis and drug discovery, ensuring the integrity of research data and the quality of synthesized compounds.[2]

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with the standard atom numbering used for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peaks.

-

¹H NMR Spectral Data (Predicted and Inferred from Related Structures)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | dd | 2H | H-2', H-6' |

| ~7.05 | t | 2H | H-3', H-5' |

| ~4.0-4.2 | m | 2H | H-2, H-4 (axial) |

| ~3.6-3.8 | m | 2H | H-2, H-4 (equatorial) |

| ~3.5-3.7 | m | 1H | H-3 |

| ~2.5 | br s | 1H | N-H |

Interpretation of ¹H NMR Spectrum:

-